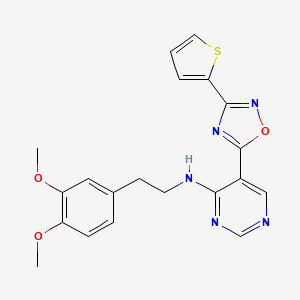

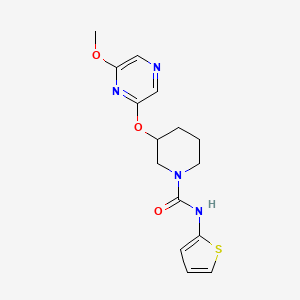

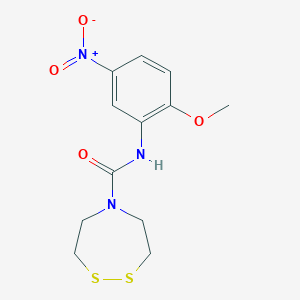

2-isonicotinoyl-N-(1-tosylpyrrolidin-2-yl)hydrazinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-isonicotinoyl-N-(1-tosylpyrrolidin-2-yl)hydrazinecarboxamide” is a derivative of isoniazid (INH), a frontline drug used in the treatment of tuberculosis . This compound is a new modification of the INH structure, linked with different anilines via a carbonyl group .

Synthesis Analysis

The synthesis of this compound involves two synthetic procedures. The first is the linkage of the INH structure with different anilines via a carbonyl group. The second involves the preparation of N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amines by their cyclisation .Applications De Recherche Scientifique

- Research Findings :

Antimycobacterial Activity

Aurora-A Kinase Inhibition

Mécanisme D'action

Target of Action

The primary target of the compound 2-isonicotinoyl-N-(1-tosylpyrrolidin-2-yl)hydrazinecarboxamide is the enzyme enoyl-acyl carrier protein reductase, also known as InhA . This enzyme plays a crucial role in the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis .

Mode of Action

2-isonicotinoyl-N-(1-tosylpyrrolidin-2-yl)hydrazinecarboxamide interacts with its target, InhA, by binding to it . The binding of the compound to InhA inhibits the enzyme’s activity, thereby disrupting the synthesis of mycolic acids . This disruption leads to changes in the bacterial cell wall, which can result in the death of the bacteria .

Biochemical Pathways

The action of 2-isonicotinoyl-N-(1-tosylpyrrolidin-2-yl)hydrazinecarboxamide affects the fatty acid synthesis pathway in Mycobacterium tuberculosis . By inhibiting InhA, the compound disrupts the production of mycolic acids, which are key components of the mycobacterial cell wall . The downstream effects of this disruption include alterations in cell wall structure and integrity, which can lead to bacterial cell death .

Pharmacokinetics

The compound’s efficacy against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target in the bacterial cell

Result of Action

The molecular effect of 2-isonicotinoyl-N-(1-tosylpyrrolidin-2-yl)hydrazinecarboxamide’s action is the inhibition of InhA, leading to a disruption in mycolic acid synthesis . On a cellular level, this results in alterations to the bacterial cell wall, potentially leading to cell death . The compound has shown significant activity against Mycobacterium tuberculosis, including INH-resistant non-tuberculous mycobacteria .

Propriétés

IUPAC Name |

1-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-3-(pyridine-4-carbonylamino)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O4S/c1-13-4-6-15(7-5-13)28(26,27)23-12-2-3-16(23)20-18(25)22-21-17(24)14-8-10-19-11-9-14/h4-11,16H,2-3,12H2,1H3,(H,21,24)(H2,20,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSLTCUBUCUSBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2NC(=O)NNC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-difluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2589287.png)

![(2Z)-N-acetyl-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2589290.png)

![(1R,5S)-N-(3,4-dichlorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2589296.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2589298.png)

![3-{4-[(Ethylsulfonyl)amino]phenyl}-5-(3-fluorophenyl)(2-pyrazolinyl) 2-thienyl ketone](/img/structure/B2589304.png)